

Carbon Tetraiodide (Cl₄): A Comprehensive Analysis of its Molecular Geometry and Bonding

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Compound of Interest

Compound Name: Carbon tetraiodide

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[Shanghai, CN] – This technical guide provides an in-depth analysis of the molecular structure of **carbon tetraiodide** (Cl₄), a compound distinguished by its bright red color and significant molecular weight.[1] This document, intended for researchers, scientists, and professionals in drug development, delineates the molecule's geometry, bond angles, and the theoretical framework that governs its structure.

Molecular Structure and Geometry

Carbon tetraiodide consists of a central carbon atom covalently bonded to four iodine atoms. [2] The three-dimensional arrangement of these atoms is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

1.1 VSEPR Theory Application

According to VSEPR theory, the geometry of a molecule is determined by the minimization of electrostatic repulsion between the electron pairs in the valence shell of the central atom.[3] In the case of **carbon tetraiodide**:

- Central Atom: Carbon (C)
- Bonded Atoms: Four Iodine (I) atoms

- Valence Electrons: Carbon contributes 4, and each of the four iodine atoms contributes 7, for a total of 32 valence electrons.[2][4]
- Electron Pairs: The central carbon atom forms four single bonds with the four iodine atoms. There are no lone pairs of electrons on the central carbon atom.[5][6]

This configuration is classified as an AX₄ type molecule, where 'A' is the central atom and 'X' represents the bonded atoms.[7] To maximize the distance between the four bonding pairs of electrons and thereby minimize repulsion, the molecule adopts a tetrahedral geometry.[5][7] This symmetrical arrangement results in a nonpolar molecule with a net dipole moment of zero.[1][8]

1.2 Hybridization

The tetrahedral arrangement corresponds to an sp³ hybridization of the central carbon atom.[5][6] The carbon atom's one 2s and three 2p orbitals combine to form four equivalent sp³ hybrid orbitals. Each of these orbitals overlaps with an orbital from an iodine atom to form four C-I sigma bonds.

Bond Angles and Lengths

The symmetrical tetrahedral shape of **carbon tetraiodide** dictates its bond angles. The angle between any two carbon-iodine bonds (I-C-I) is approximately 109.5 degrees.[2][7] This is the ideal bond angle for a perfect tetrahedral structure, as it ensures the four electron pairs are as far apart as possible.

The molecule is described as being sterically crowded due to the large size of the iodine atoms. This crowding leads to short contact distances between the non-bonded iodine atoms.[1][8]

Quantitative Structural Data

The structural parameters of **carbon tetraiodide** have been determined through experimental methods such as X-ray crystallography. The key quantitative data are summarized below.

Parameter	Value	Units
Molecular Geometry	Tetrahedral	-
I-C-I Bond Angle	~109.5	Degrees (°)
C-I Bond Length	2.12 ± 0.02	Ångströms (Å) [1] [8] [9]
I-I Contact Distance	3.459 ± 0.03	Ångströms (Å) [1] [8]
Dipole Moment	0	Debye (D) [1] [8]
Hybridization	sp ³	-

Experimental Protocols: Structural Determination

The molecular parameters presented in this guide, such as bond lengths and angles, are primarily derived from X-ray crystallography studies.

Methodology Overview: X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The underlying principle is the diffraction of an X-ray beam by the crystalline lattice.

- **Crystal Growth:** A high-quality single crystal of **carbon tetraiodide** is required. The compound, which is a solid at room temperature, is crystallized from a suitable solvent.[\[1\]](#)
- **Data Collection:** The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays.
- **Structure Solution and Refinement:** The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms (carbon and iodine) can be determined. Computational refinement is then used to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Detailed experimental protocols, including specific crystallization conditions, instrument settings (e.g., X-ray wavelength, temperature), and data analysis software, are typically provided in the primary research articles reporting the crystal structure.

Visualization of Molecular Structure

To illustrate the spatial arrangement of atoms in **carbon tetraiodide**, the following diagram represents its tetrahedral geometry.

Figure 1: Tetrahedral geometry of **Carbon Tetraiodide** (Cl₄).

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